

Introduction: The Significance of Halogenated Anilines

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Compound of Interest

Compound Name: *5-Bromo-2,4-dichloroaniline*

Cat. No.: *B1287617*

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Halogenated anilines are a critical class of compounds, serving as fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The precise three-dimensional arrangement of molecules in the solid state—the crystal structure—governs key physicochemical properties such as solubility, melting point, stability, and bioavailability. For active pharmaceutical ingredients (APIs), understanding and controlling the crystal structure is paramount, as unforeseen polymorphic variations can have significant implications for a drug's efficacy and safety.

5-Bromo-2,4-dichloroaniline (C₆H₄BrCl₂N, CAS 258344-01-3) is a halogenated aniline of interest in synthetic chemistry.^[1] While its molecular structure is defined, its crystal structure remains uncharacterized in public databases. This guide addresses this knowledge gap by providing a detailed predictive analysis, thereby offering a foundational understanding for future experimental work.

Comparative Structural Analysis of Isomeric Bromo-dichloroanilines

To construct a reliable hypothesis for the crystal structure of **5-Bromo-2,4-dichloroaniline**, we first examine the experimentally determined structures of its close isomers. The substitution patterns on the aniline ring dictate the electronic distribution and steric profile of the molecule, which in turn influence the dominant intermolecular interactions that guide crystal packing.

Experimentally Determined Crystal Structures

The crystallographic data for 4-Bromo-2-chloroaniline and 4-Bromo-2,6-dichloroaniline provide a solid foundation for our analysis. A summary of their key crystallographic parameters is presented in Table 1.

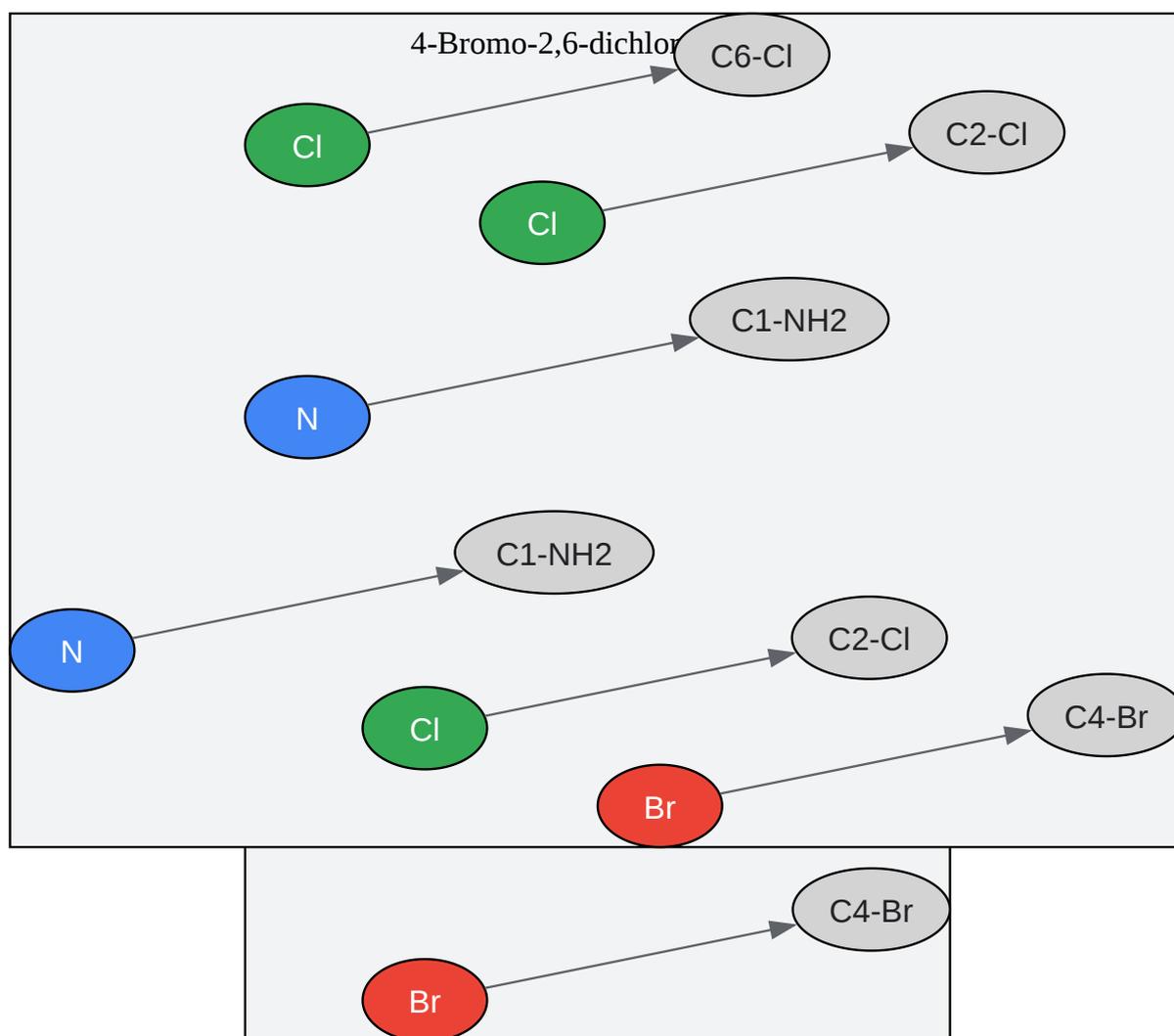
Parameter	4-Bromo-2-chloroaniline[2]	4-Bromo-2,6-dichloroaniline[3]
Molecular Formula	C ₆ H ₅ BrClN	C ₆ H ₄ BrCl ₂ N
Crystal System	Orthorhombic	Monoclinic
Space Group	P2 ₁ 2 ₁ 2 ₁	P2 ₁ /c
a (Å)	10.965	-
b (Å)	15.814	-
c (Å)	4.0232	-
α (°)	90	90
β (°)	90	-
γ (°)	90	90
Volume (Å ³)	697.7	-
Z	4	-
Key Interactions	N—H...N, N—H...Br hydrogen bonds	N—H...N hydrogen bonds, π-π stacking

Note: Complete unit cell parameters for 4-Bromo-2,6-dichloroaniline are not available in the immediate search results, but the space group and key interactions are documented.

Analysis of Intermolecular Interactions in Analogues

In the crystal structure of 4-Bromo-2-chloroaniline, the molecules are organized into sheets through a network of intermolecular hydrogen bonds.[2][4] Specifically, the amine group acts as a hydrogen bond donor, forming both N—H...N and weaker N—H...Br interactions.[2][4] The presence of these directional and relatively strong interactions is a defining feature of its crystal packing.

For 4-Bromo-2,6-dichloroaniline, the steric hindrance from the two chlorine atoms flanking the amine group likely influences the hydrogen bonding patterns. The structure is reported to be stabilized by weak N—H...N hydrogen bonds and π – π stacking interactions between adjacent aromatic rings.[3] This suggests that steric factors can modulate the accessibility of the amine protons and influence the overall packing arrangement.



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Caption: Molecular structures of the comparative isomers.

Predictive Analysis of the 5-Bromo-2,4-dichloroaniline Crystal Structure

Based on the structural motifs observed in its isomers, we can predict the likely features of the **5-Bromo-2,4-dichloroaniline** crystal structure.

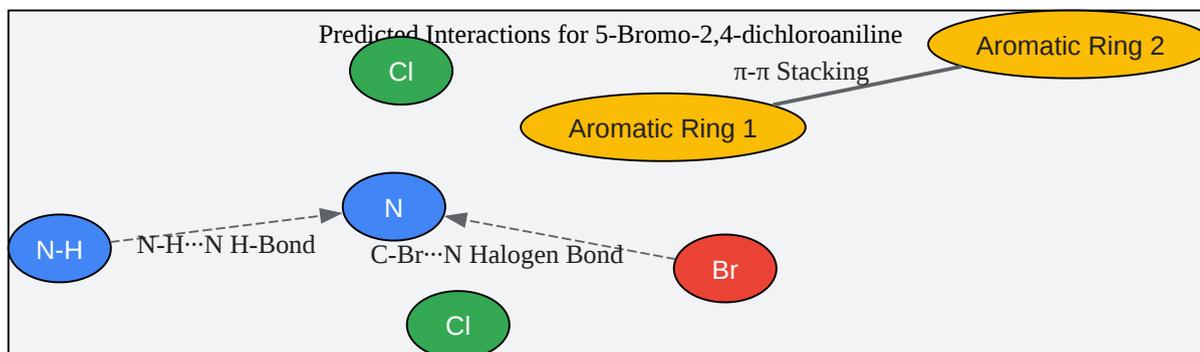
Predicted Molecular Geometry

The **5-Bromo-2,4-dichloroaniline** molecule is expected to be nearly planar, similar to its isomers.[2] The endocyclic C-C bond lengths will be typical for an aromatic ring, and the C-N, C-Cl, and C-Br bond lengths will be consistent with those in related halogenated anilines.

Predicted Intermolecular Interactions

The primary intermolecular interactions governing the crystal packing of **5-Bromo-2,4-dichloroaniline** are anticipated to be a combination of hydrogen bonding and halogen bonding.

- **Hydrogen Bonding:** The amine group (-NH₂) is a potent hydrogen bond donor. It is highly probable that N—H...N hydrogen bonds will be a dominant feature, leading to the formation of chains or sheets of molecules, as seen in both comparative structures.[2][3][4]
- **Halogen Bonding:** The bromine and chlorine atoms on the ring are potential halogen bond donors. The electron-withdrawing nature of the other halogens and the ring itself can create a region of positive electrostatic potential (a σ -hole) on the halogen atoms, allowing them to interact with nucleophilic atoms like the nitrogen of an adjacent amine group. Given the presence of multiple halogens, a variety of weak C-Cl...N, C-Br...N, or even C-Cl...Cl/Br interactions could be present.
- **π - π Stacking:** Aromatic ring stacking is a common feature in the crystal structures of planar molecules. It is plausible that π - π interactions will contribute to the overall stability of the crystal lattice, similar to what is observed in 4-Bromo-2,6-dichloroaniline.[3]



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Caption: Predicted intermolecular interactions for **5-bromo-2,4-dichloroaniline**.

Proposed Experimental Workflow for Crystal Structure Determination

To validate the predictions made in this guide, a systematic experimental approach is required. The following protocol outlines the necessary steps for the determination of the **5-Bromo-2,4-dichloroaniline** crystal structure.

Synthesis and Purification

- Synthesis: Synthesize **5-Bromo-2,4-dichloroaniline** via established organic chemistry protocols, such as the bromination of 2,4-dichloroaniline.
- Purification: Purify the crude product to a high degree ($\geq 99\%$) using techniques like recrystallization or column chromatography. The purity of the starting material is critical for obtaining high-quality single crystals.

Single Crystal Growth

- Solvent Screening: Perform a systematic solvent screening to identify suitable solvents or solvent mixtures for crystallization. A range of solvents with varying polarities should be tested (e.g., ethanol, methanol, acetone, ethyl acetate, hexane, and mixtures thereof).

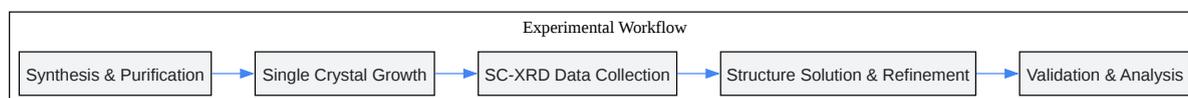
- Crystallization Techniques: Employ various crystallization methods to obtain single crystals suitable for X-ray diffraction. These methods include:
 - Slow Evaporation: Dissolve the purified compound in a suitable solvent and allow the solvent to evaporate slowly at room temperature.
 - Vapor Diffusion: Place a concentrated solution of the compound in a small vial, and place this vial inside a larger sealed container with a more volatile anti-solvent.
 - Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.

Single-Crystal X-ray Diffraction (SC-XRD)

- Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) under a microscope and mount it on a goniometer head.
- Data Collection:
 - Mount the crystal on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K α or Cu K α radiation) and a detector (e.g., CCD or CMOS).
 - Perform a preliminary unit cell determination.
 - Collect a full sphere of diffraction data at a controlled temperature (typically 100 K to minimize thermal motion).
- Data Processing and Structure Solution:
 - Integrate the diffraction data and perform necessary corrections (e.g., for absorption).
 - Determine the space group from the systematic absences in the diffraction pattern.
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the experimental data using full-matrix least-squares methods. Locate and refine all non-hydrogen atoms anisotropically. Hydrogen atoms can

typically be located in the difference Fourier map or placed in calculated positions.

- Structure Validation and Analysis:
 - Validate the final structure using software tools like PLATON and checkCIF.
 - Analyze the molecular geometry, intermolecular interactions, and crystal packing using software such as Mercury or Olex2.
 - Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).



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Caption: Workflow for experimental crystal structure determination.

Conclusion

While the definitive crystal structure of **5-Bromo-2,4-dichloroaniline** awaits experimental determination, this guide provides a robust, scientifically grounded prediction of its key structural features. By drawing on the established crystal structures of its close isomers, we anticipate a planar molecular geometry with a rich network of intermolecular interactions, likely dominated by N—H⋯N hydrogen bonding and supplemented by halogen bonding and π – π stacking. The provided experimental workflow offers a clear pathway for researchers to obtain and characterize this structure, which will be a valuable addition to the structural database of halogenated anilines and will aid in the rational design of new materials and pharmaceutical compounds.

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